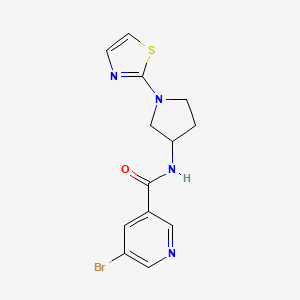

5-bromo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

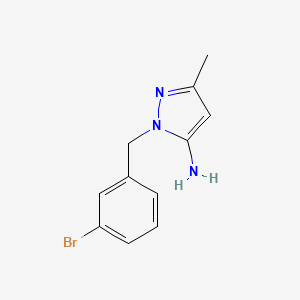

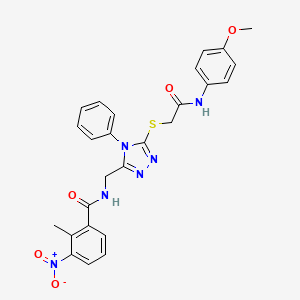

The compound “5-bromo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)nicotinamide” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The asymmetric unit of the title compound consists of two crystallographically independent molecules .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2,4-disubstituted thiazoles have been synthesized and evaluated for their biological activities . Another study reported the synthesis of 1-(thiazol-2-yl)pyrrolidin-2-one derivatives .Molecular Structure Analysis

The molecular structure of similar compounds shows that the pyrrolidine ring adopts an envelope conformation with a methylene C atom as the flap atom . The central thiazole ring makes a dihedral angle with the adjacent phenyl ring .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in EtOH resulted in the formation of an ester compound during the early stage of synthesis .Physical And Chemical Properties Analysis

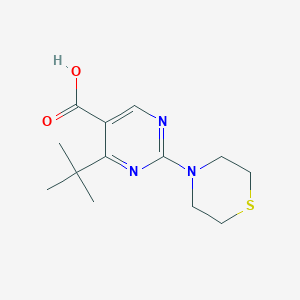

Thiazoles are important heterocyclic compounds that resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications

- Studies suggest that it may interfere with cancer cell growth and survival pathways, making it a potential candidate for targeted therapies .

- In vitro and animal studies have demonstrated its ability to modulate inflammatory pathways, making it relevant for conditions like rheumatoid arthritis and inflammatory bowel diseases .

- This compound’s antioxidant properties and potential to reduce neuroinflammation make it an interesting candidate for neuroprotection .

- Researchers have investigated its efficacy against bacterial and fungal pathogens, including drug-resistant strains .

- Studies have explored its effects on glucose homeostasis, lipid metabolism, and mitochondrial function, making it relevant for metabolic disorders .

Anticancer Potential

Anti-Inflammatory Activity

Neuroprotective Effects

Antimicrobial Properties

Metabolic Disorders

Chemical Biology and Drug Discovery

Mechanism of Action

Target of Action

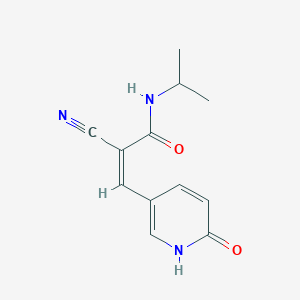

The compound, also known as 5-bromo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)nicotinamide, has been shown to be an inhibitor of platelet aggregation . This suggests that its primary target could be the P2Y12 receptor in human platelets .

Mode of Action

The compound interacts with its target, the P2Y12 receptor, preventing its activation . This interaction inhibits platelet aggregation, a process that plays a crucial role in the formation of blood clots .

Result of Action

By inhibiting platelet aggregation, the compound can prevent the formation of blood clots . This could potentially make it useful in the treatment of conditions where clot formation is a risk, such as in certain cardiovascular diseases.

Future Directions

The future directions in the research of similar compounds involve the development of novel derivatives with fewer side effects and increased effectiveness . The biological importance of recently developed 2,4-disubstituted thiazole derivatives has been described, shedding light on various targets of 2,4-disubstituted thiazoles through which they induce biological effects .

properties

IUPAC Name |

5-bromo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN4OS/c14-10-5-9(6-15-7-10)12(19)17-11-1-3-18(8-11)13-16-2-4-20-13/h2,4-7,11H,1,3,8H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMUVPEBPFMATGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=CC(=CN=C2)Br)C3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one](/img/structure/B2461931.png)

![9-(4-chlorophenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-(Trifluoromethyl)spiro[2.3]hexan-5-one](/img/structure/B2461939.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-bromobenzamide](/img/structure/B2461949.png)

![3-[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2461950.png)